molecular formula C16H8F4N4S B286956 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286956
M. Wt: 364.3 g/mol
InChI Key: POARTCSDLIDTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a heterocyclic compound that contains a triazole and thiadiazole ring, making it an interesting molecule to study due to its unique structure. In

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is believed to act by inhibiting the growth of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to have potent anticancer activity, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. In addition, this compound has been shown to have antifungal activity, making it a potential candidate for the development of new antifungal agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are many future directions for research on 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action and explore its potential applications in the field of medicinal chemistry. Another direction is to develop new methods for synthesizing this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to explore the potential antifungal activity of this compound and its applications in the field of organic electronics.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied and various methods have been reported in the literature. One of the most common methods for synthesizing this compound involves the reaction of 3-aminophenyl-6-(trifluoromethyl)thiadiazole-2-thiol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile and can be completed in a few hours.

Scientific Research Applications

The compound 3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent anticancer activity. In addition, this compound has been studied for its potential use as an antifungal agent, as well as for its potential applications in the field of organic electronics.

properties

Molecular Formula

C16H8F4N4S

Molecular Weight

364.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H8F4N4S/c17-12-6-2-3-9(8-12)13-21-22-15-24(13)23-14(25-15)10-4-1-5-11(7-10)16(18,19)20/h1-8H

InChI Key

POARTCSDLIDTEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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